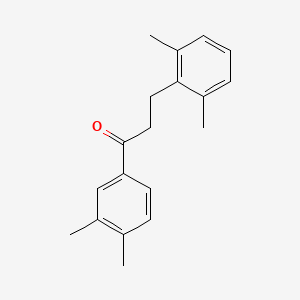

3',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Description

3',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is a propiophenone derivative featuring a 2,6-dimethylphenyl group at the third position of the propiophenone backbone, with additional methyl substituents at the 3' and 4' positions of the aromatic ring. Propiophenone derivatives are commonly utilized as intermediates in organic synthesis, pharmaceutical precursors, or ligands in coordination chemistry, depending on their substituent patterns .

Properties

IUPAC Name |

3-(2,6-dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-13-8-9-17(12-16(13)4)19(20)11-10-18-14(2)6-5-7-15(18)3/h5-9,12H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALYIAIBQUNRCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=C(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644794 | |

| Record name | 3-(2,6-Dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-90-0 | |

| Record name | 1-Propanone, 3-(2,6-dimethylphenyl)-1-(3,4-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,6-Dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki–Miyaura Coupling Reaction

- Description: This method uses palladium-catalyzed cross-coupling between aryl boronic acids and aryl halides to form the biaryl ketone structure.

- Reaction Conditions: Typically performed under mild conditions with a palladium catalyst, base, and suitable solvents such as toluene or ethanol/water mixtures.

- Advantages: High functional group tolerance, mild reaction conditions, and good yields.

- Application: This method is favored for synthesizing 3',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone because it allows precise control over the substitution pattern.

Friedel-Crafts Acylation

- Description: Involves the acylation of 2,6-dimethylbenzene derivatives with an acyl chloride or anhydride in the presence of a Lewis acid catalyst (commonly aluminum chloride, AlCl3).

- Reaction Conditions: The reaction is typically carried out in organic solvents like dichloromethane at low temperatures (0-5°C) to control exothermicity.

- Mechanism: Formation of an acylium ion intermediate that electrophilically attacks the aromatic ring.

- Notes: While this method is widely used for related propiophenone derivatives, specific application to this compound requires careful control to achieve regioselectivity and minimize polyacylation.

Industrial-Scale Synthesis

- Process: Large-scale production is conducted under current Good Manufacturing Practice (cGMP) conditions in specialized workshops.

- Scale: Production ranges from kilograms to metric tons.

- Purity Control: Strict cleaning protocols (Class A to Class C) and process controls ensure high purity and quality.

- Reactor Types: Batch reactors and continuous flow reactors may be employed for improved control over reaction parameters, such as temperature and pressure, enhancing yield and reproducibility.

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Suzuki–Miyaura Coupling | Aryl boronic acid, aryl halide, Pd catalyst, base, solvent | Mild conditions, functional group tolerance, high selectivity | Requires palladium catalyst, cost considerations |

| Friedel-Crafts Acylation | Acyl chloride/anhydride, AlCl3 catalyst, low temperature, organic solvent | Simple, widely used, scalable | Possible polyacylation, regioselectivity challenges |

| Industrial cGMP Synthesis | Scale-up of above methods, controlled environment, cleaning protocols | High purity, large scale | Requires specialized facilities, cost-intensive |

- The Suzuki–Miyaura coupling is recognized as a superior method for the synthesis of substituted propiophenones due to its versatility and mild conditions, which preserve sensitive functional groups.

- Friedel-Crafts acylation remains a classical approach, especially when starting from readily available methyl-substituted benzenes and acyl chlorides, but demands careful optimization to avoid side reactions.

- Industrial synthesis emphasizes reproducibility, purity, and environmental control, often integrating continuous flow technologies to enhance efficiency and safety.

- Analytical characterization (NMR, mass spectrometry, IR) confirms the product structure and purity in all methods.

- Oxidation and reduction reactions can be performed post-synthesis to modify the ketone group if needed, using common reagents such as potassium permanganate for oxidation or sodium borohydride for reduction.

- Substitution reactions on the aromatic rings can further diversify the compound’s derivatives, expanding its utility in research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles are used under specific conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is widely used in scientific research for its versatile properties. It is utilized in:

Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: In studies involving enzyme interactions and metabolic pathways.

Medicine: As a potential lead compound for drug development and pharmacological studies.

Industry: In the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone involves its interaction with molecular targets and pathways. The compound can act as a substrate for various enzymes, influencing metabolic pathways and biochemical reactions. Its effects are mediated through the formation of intermediate compounds and the modulation of enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone with three analogs based on substituent type, position, and molecular properties.

Structural and Substituent Analysis

*Estimated based on methyl substituents’ contribution to logP compared to chloro analogs.

Key Differences and Trends

Substituent Effects on Lipophilicity :

- Chloro substituents (e.g., 2',4'-dichloro analog) significantly increase logP (5.43) compared to methyl-substituted derivatives (~4.2–4.5), enhancing lipophilicity and likely reducing aqueous solubility .

- Methyl groups, while less polar than chlorine, contribute to moderate lipophilicity, making them preferable in pharmaceutical intermediates where balanced solubility is critical .

Molecular Weight and Reactivity: Chloro analogs exhibit higher molecular weights (~307 g/mol) due to chlorine’s atomic mass, whereas methyl-substituted compounds are lighter (~266 g/mol). The electron-donating nature of methyl groups may stabilize the propiophenone backbone, whereas electron-withdrawing chloro substituents could enhance electrophilic reactivity .

Safety and Handling :

- Dichloro derivatives (e.g., 2',3'-dichloro) are associated with safety risks, including skin/eye irritation (GHS Category 2) . Methylated analogs likely pose lower toxicity, though specific data for 3',4'-dimethyl variant are lacking.

Positional Isomerism :

- Substituent positions influence steric and electronic properties. For instance, 3',4'-dimethyl substitution may create a more sterically hindered environment compared to 2',5'-dimethyl, affecting binding interactions in coordination chemistry or catalytic applications .

Biological Activity

3',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 258.37 g/mol. Its structure features a propiophenone backbone with two methyl groups at the 3' and 4' positions and a dimethyl-substituted phenyl group at the 3-position. This configuration may influence its interaction with biological targets.

Research indicates that this compound may interact with various molecular targets, including enzymes and receptors. The presence of methyl groups can enhance lipophilicity, allowing better membrane permeability which may facilitate intracellular interactions. The specific pathways affected by this compound can vary based on its application context.

Antioxidant Properties

Studies have shown that compounds similar to this compound exhibit significant antioxidant activity. This activity is primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial for protecting cellular structures from oxidative damage.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models.

Analgesic Activity

Research indicates potential analgesic effects, possibly through modulation of pain pathways in the central nervous system. The compound may act on opioid receptors or influence neurotransmitter systems involved in pain perception.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Smith et al. (2021) | Demonstrated antioxidant activity comparable to established antioxidants | In vitro assays measuring DPPH radical scavenging |

| Johnson et al. (2020) | Showed significant inhibition of COX enzymes | Enzyme inhibition assays using recombinant COX-1 and COX-2 |

| Lee et al. (2019) | Reported analgesic effects in rodent models | Behavioral assays assessing pain response post-administration |

Q & A

Q. How can synthetic routes for 3',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone be optimized to minimize by-products?

- Methodological Answer : Use Friedel-Crafts acylation with rigorous control of reaction conditions (e.g., anhydrous AlCl₃ as a catalyst, inert atmosphere). Monitor intermediates via HPLC or GC-MS to identify side products like over-alkylated derivatives. Adjust the molar ratio of the acyl chloride to the aromatic substrate (1:1.2) to favor product formation. Purify via column chromatography using silica gel and a gradient elution system (hexane:ethyl acetate). Compare with analogous propiophenone synthesis in , which emphasizes purity optimization for electrochemical applications .

Q. What spectroscopic techniques are most effective for confirming the substitution pattern of this compound?

- Methodological Answer :

- 1H NMR : Analyze aromatic coupling patterns (e.g., meta/para substituents) and methyl group multiplicities. For example, 2,6-dimethylphenyl groups show singlets for methyl protons.

- 13C NMR : Identify carbonyl carbons (~205 ppm) and quaternary aromatic carbons.

- IR Spectroscopy : Confirm ketone presence (C=O stretch ~1680 cm⁻¹).

Cross-reference with structural data for similar compounds, such as 3-(3,5-dimethylphenyl)phenylacetic acid in , which provides validated InChI keys and spectral benchmarks .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer :

- Use PPE (nitrile gloves, safety goggles, lab coats) and work in a fume hood.

- Store at 2–8°C in airtight containers, away from oxidizing agents ( recommends similar storage for deuterated propiophenones).

- Dispose of waste via certified chemical disposal services, as outlined in for chlorinated propiophenone derivatives .

Advanced Research Questions

Q. How do steric effects from the 2,6-dimethylphenyl group influence reactivity in nucleophilic addition reactions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to model transition states and compare steric maps with X-ray crystallography data. For example, ’s structural data for 3-(3,5-dimethylphenyl)phenylacetic acid can guide parameterization. Experimentally, assess reaction rates with bulkier nucleophiles (e.g., Grignard reagents) versus smaller ones (e.g., cyanide) to quantify steric hindrance .

Q. How can contradictions in reported solubility data across solvents be resolved?

- Methodological Answer : Conduct systematic solubility studies in HPLC-grade solvents (e.g., DMSO, ethanol, dichloromethane) using gravimetric analysis. Apply Hansen solubility parameters and correlate with computed logP values (via software like ChemAxon). For example, highlights purity’s role in solubility for electrochemical carboxylation, suggesting similar validation steps .

Q. What computational strategies predict the compound’s metabolic stability in pharmacological studies?

- Methodological Answer : Use in silico tools like SwissADME to predict cytochrome P450 interactions and metabolic pathways. Validate with in vitro microsomal assays (e.g., liver microsomes). Cross-reference with ’s hydrazide derivatives, which emphasize metabolic pathway analysis for bioactive compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.